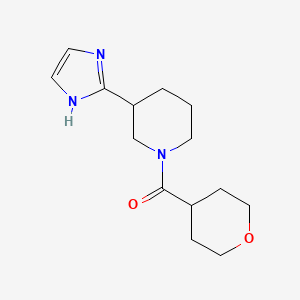

![molecular formula C16H11ClF3NO B5538641 3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 3-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide involves complex organic reactions, including acrylamide formation processes. Literature on the exact synthesis of this compound is scarce, but methodologies for synthesizing related acrylamide compounds often involve reactions between corresponding phenyl compounds and acrylamide precursors under specific conditions (Kumar, Khan, & Kumar, 2020).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including 3-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, is characterized by their acrylamide backbone, which significantly influences their chemical behavior and properties. Detailed molecular structure analysis often involves spectroscopic methods and theoretical calculations to elucidate the conformation and electronic structure (Issac & Tierney, 1996).

Chemical Reactions and Properties

Acrylamide compounds participate in various chemical reactions, including polymerization, due to the presence of the reactive acrylamide group. Their reactivity can be modified by substituents on the phenyl rings, affecting their applications in material science and pharmacology. The chemical properties of these compounds are also influenced by their molecular structure, with the chloro and trifluoromethyl groups imparting specific chemical behaviors (Moskalik, 2023).

Physical Properties Analysis

The physical properties of 3-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, such as solubility, melting point, and vapor pressure, are crucial for its application in various fields. These properties are determined by its molecular structure and can be studied through experimental methods and theoretical calculations to predict its behavior in different environments (Shiu, Ma, Varhanickova, & Mackay, 1994).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are key to understanding the applications and potential hazards of 3-(2-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide. Studies on related compounds provide insights into these aspects, suggesting a need for thorough investigation to tailor these properties for specific applications (Peng et al., 2016).

Applications De Recherche Scientifique

Synthesis and Characterization

Acrylamide derivatives, including 3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, have been synthesized and characterized to explore their potential applications. These compounds are synthesized through various chemical processes and characterized using techniques such as IR, NMR spectroscopy, and elemental analysis, providing insights into their molecular structure and properties (Limban, Marutescu, & Chifiriuc, 2011).

Antimicrobial and Antipathogenic Activity

Research has demonstrated the antipathogenic potential of acrylamide derivatives, showing significant activity against bacterial strains known for their biofilm formation capabilities, such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the possibility of developing novel antimicrobial agents with antibiofilm properties from acrylamide derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Environmental Applications

Acrylamide derivatives are also explored for environmental applications, particularly in water treatment processes. The potential of these compounds in catalytic hydrodechlorination of chlorophenols in water has been studied, highlighting their utility in removing toxic components from wastewater and improving water quality (Lan, Yang, Zhang, Zhang, & Wang, 2010).

Polymer Science Applications

In polymer science, acrylamide derivatives are used to synthesize copolymers with various applications, including as soil conditioners, in wastewater treatment, and in the cosmetic, paper, and textile industries. Their ability to form polymers that are amorphous and soluble in polar aprotic solvents has been particularly noted, offering promising avenues for developing new materials with specific properties (Spiliopoulos & Mikroyannidis, 1996).

Safety and Toxicology

While not directly requested, it's worth noting that safety and toxicology studies are crucial aspects of research on acrylamide derivatives, ensuring their safe use in various applications. Extensive studies have been conducted to understand their effects on human health and the environment, contributing to the development of safer chemicals and materials (Friedman, 2003).

Safety and Hazards

Acrylamide powders and solutions are toxic if swallowed, inhaled, or absorbed through the skin. They can cause severe and irreversible health effects to organs through prolonged or repeated oral exposure . Acrylamide is known to affect the nervous system with early signs of exposure including numbness, tingling, and tenderness to touch .

Orientations Futures

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethyl will be discovered in the future . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF3NO/c17-13-7-3-1-5-11(13)9-10-15(22)21-14-8-4-2-6-12(14)16(18,19)20/h1-10H,(H,21,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFXWJQUQAGNEF-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]benzonitrile](/img/structure/B5538564.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5538574.png)

![6-methoxy-N-methyl-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}-3-chromanecarboxamide](/img/structure/B5538586.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5538593.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5538609.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)